molecular formula C16H9N3O2S B1214085 Pyrenesulfonyl azide CAS No. 69489-90-3

Pyrenesulfonyl azide

Cat. No.: B1214085
CAS No.: 69489-90-3
M. Wt: 307.3 g/mol
InChI Key: JIJQENICHHPNBK-UHFFFAOYSA-N
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Description

Pyrenesulfonyl azide is a lipophilic photolabeling agent synthesized for studying membrane protein topology. Its structure comprises a pyrene moiety (a polycyclic aromatic hydrocarbon) linked to a sulfonyl azide group, enabling preferential partitioning into hydrophobic membrane environments . Upon UV irradiation, it generates a nitrene intermediate that covalently binds to membrane proteins, making it particularly useful for labeling acetylcholine receptor (AcChR) subunits in Torpedo californica electroplax membranes. Key findings from Sator et al. (1979) demonstrate its specificity: in Triton X-100 solubilized AcChR, it labels the 40,000 and 48,000 molecular weight subunits, while in situ labeling targets the 48,000 subunit and others . This selectivity contrasts with broader reactivity observed in other hydrophobic probes like arylnitrenes or carbenes, which label both lipids and proteins non-specifically .

Properties

CAS No.

69489-90-3

Molecular Formula

C16H9N3O2S

Molecular Weight

307.3 g/mol

IUPAC Name

N-diazopyrene-1-sulfonamide

InChI

InChI=1S/C16H9N3O2S/c17-18-19-22(20,21)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H

InChI Key

JIJQENICHHPNBK-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)N=[N+]=[N-]

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)N=[N+]=[N-]

Other CAS No.

69489-90-3

Synonyms

pyrenesulfonyl azide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Azide Compounds

Structural and Functional Differences

The table below summarizes key structural, functional, and safety distinctions between pyrenesulfonyl azide and related azides:

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications Safety Considerations
This compound C₁₆H₉N₃O₂S (estimated) ~307.4 g/mol Sulfonyl azide, pyrene Membrane protein labeling UV-sensitive; handle in dark conditions
Sodium Azide NaN₃ 65.01 g/mol Azide ion Preservative, lab reagent Highly toxic; explosive with metals
Dodecylbenzenesulfonyl Azide C₁₈H₂₉N₃O₂S 351.51 g/mol Sulfonyl azide, dodecyl Polymer additive, blowing agent High flash point (>110°C)
Diphenylphosphoryl Azide C₁₂H₁₂N₃O₂P 261.21 g/mol Phosphoryl azide, phenyl Organic synthesis (azide introduction) Potentially explosive
Azide PEG7 COOH C₁₅H₂₉N₃O₈S (example) ~435.5 g/mol Azide, PEG, carboxylic acid Material crosslinking Standard lab protocols required
This compound
  • Specificity : Labels hydrophobic regions of AcChR subunits (40k and 48k Da) with minimal lipid interference, unlike arylnitrenes or carbenes .
  • Advantages : Pyrene’s fluorescence allows tracking of membrane interactions, enhancing precision in structural studies .
Sodium Azide
  • Reactivity : Hydrolyzes to toxic hydrazoic acid (HN₃) in water; reacts explosively with heavy metals (e.g., Pb, Cu) .
  • Limitations: Unsuitable for biological systems due to acute toxicity, restricting use to non-living applications (e.g., preservative in labs) .
Dodecylbenzenesulfonyl Azide
  • Function : Long alkyl chain enhances solubility in hydrophobic matrices, making it ideal for polymer modification (e.g., foam blowing agents) .
  • Safety : High flash point reduces flammability risks compared to smaller azides .
Diphenylphosphoryl Azide
  • Synthetic Utility : Facilitates Staudinger reactions and Huisgen cycloadditions, critical in medicinal chemistry .
  • Stability : Requires storage at low temperatures to prevent decomposition .
Azide PEG7 COOH
  • Material Science : Combines azide "click" reactivity with PEG hydrophilicity and carboxylic acid functionality for surface functionalization .

Critical Analysis of Reactivity and Selectivity

This compound’s lipophilicity and photoreactivity distinguish it from ionic (e.g., sodium azide) or polar (e.g., Azide PEG7 COOH) analogs. Its pyrene moiety enables deep membrane penetration, while sulfonyl azide ensures covalent binding post-UV activation. In contrast:

  • Sodium azide ’s ionic nature limits membrane interaction but increases water solubility .
  • Diphenylphosphoryl azide ’s phosphoryl group enhances electrophilicity, favoring nucleophilic substitutions in synthesis .
  • Dodecylbenzenesulfonyl azide ’s alkyl chain prioritizes polymer compatibility over biological specificity .

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